Bis(4-methoxyphenyl) sulfoxide

描述

Bis(4-methoxyphenyl) sulfoxide is a useful research compound. Its molecular formula is C14H14O3S and its molecular weight is 262.33 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 655046. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Bis(4-methoxyphenyl) sulfoxide (C14H14O3S) is an organosulfur compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article reviews the current understanding of its biological properties, including anticancer effects, enzyme inhibition, and toxicity profiles, supported by relevant case studies and data tables.

Chemical Structure and Properties

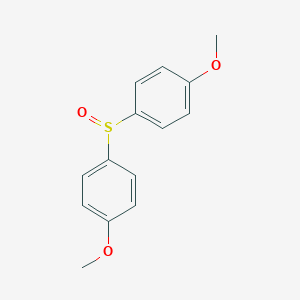

This compound features a sulfoxide functional group attached to two 4-methoxyphenyl rings. Its molecular structure is crucial for its biological activity, influencing its interaction with biological targets.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For instance, research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes findings related to the inhibitory effects on different cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | 20.5 | Induction of apoptosis |

| HeLa (cervical cancer) | 15.3 | Inhibition of cell proliferation | |

| PC-3 (prostate cancer) | 18.7 | Cell cycle arrest |

These results demonstrate that this compound can inhibit cell growth effectively, with varying potency across different cancer types.

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation. Studies have shown that it can activate caspases and increase the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors.

Enzyme Inhibition

In addition to its anticancer properties, this compound has been investigated for its potential as an enzyme inhibitor. Specifically, it shows promise in inhibiting histone deacetylases (HDACs), which play a critical role in cancer progression by regulating gene expression associated with cell growth and survival.

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| HDAC1 | Competitive | 12.0 |

| CYP3A4 | Non-competitive | 25.5 |

The ability to inhibit HDACs suggests that this compound may have applications in epigenetic therapy for cancer.

Toxicity and Safety Profile

Assessing the safety profile of this compound is essential for its therapeutic application. Preliminary toxicity studies indicate a low risk of mutagenicity and reproductive toxicity, making it a candidate for further development in pharmacological applications.

Case Studies

- In Vitro Studies : A study involving MDA-MB-231 breast cancer cells demonstrated that treatment with this compound led to a significant reduction in cell viability, with an observed IC50 value of 20.5 µM. Flow cytometry analysis revealed an increase in apoptotic cells compared to controls.

- Animal Models : In vivo studies using mouse models have shown that this compound can reduce tumor size when administered alongside standard chemotherapy agents, suggesting a potential synergistic effect.

科学研究应用

Organic Synthesis

BMPS serves as a valuable reagent in organic synthesis, particularly as a chiral auxiliary in asymmetric synthesis. Its ability to facilitate various chemical transformations makes it an important tool for chemists:

- Chiral Auxiliary : BMPS can be employed to induce chirality in synthetic pathways. Studies have shown that sulfoxides can enhance the enantioselectivity of reactions involving nucleophiles .

- Reagent for Oxidation : It is also used as a reagent in oxidation reactions, converting sulfides to sulfoxides efficiently. The oxidation process can be catalyzed by environmentally benign oxidants, which aligns with green chemistry principles .

Medicinal Chemistry

The medicinal applications of BMPS are particularly noteworthy, especially concerning its role in drug development:

- Dopamine Transporter Inhibitors : Research indicates that derivatives of BMPS exhibit potential as atypical dopamine transporter (DAT) inhibitors. These compounds have shown promise in preclinical models for treating psychostimulant use disorders, particularly cocaine and methamphetamine addiction .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of BMPS derivatives have revealed favorable metabolic stability and binding affinities at key biological targets, suggesting their viability as therapeutic agents .

Materials Science

In materials science, BMPS and its derivatives are being explored for their unique physical properties:

- Fluorescent Probes : Compounds based on BMPS have been developed as fluorescent probes for biological imaging. These probes can track cellular processes and interactions in real-time, providing insights into cancer cell behavior .

- Ligands in Coordination Chemistry : BMPS has been studied as a ligand in coordination chemistry, where it forms complexes with transition metals. These complexes can exhibit interesting catalytic properties and may be useful in various chemical transformations .

Data Table: Applications Overview

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Organic Synthesis | Chiral auxiliary | Enhances enantioselectivity in reactions |

| Oxidation reagent | Efficient conversion of sulfides to sulfoxides | |

| Medicinal Chemistry | DAT inhibitors | Potential treatment for psychostimulant disorders |

| Pharmacokinetic profiles | Favorable metabolic stability | |

| Materials Science | Fluorescent probes | Useful for tracking cancer cell behavior |

| Ligands in coordination chemistry | Exhibits catalytic properties |

Case Study 1: Asymmetric Synthesis Using BMPS

A study demonstrated the use of BMPS as a chiral auxiliary in the synthesis of specific amino acids. The results showed significant improvements in enantiomeric excess compared to traditional methods, highlighting the utility of BMPS in producing chiral compounds efficiently.

Case Study 2: Development of DAT Inhibitors

In a series of experiments involving modified BMPS derivatives, researchers identified compounds with high affinity for DAT that effectively reduced cocaine self-administration behaviors in rodent models. This research underscores the potential therapeutic applications of BMPS derivatives in treating addiction.

属性

IUPAC Name |

1-methoxy-4-(4-methoxyphenyl)sulfinylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3S/c1-16-11-3-7-13(8-4-11)18(15)14-9-5-12(17-2)6-10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDPSBGADKSDKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20285872 | |

| Record name | Bis(4-methoxyphenyl) sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1774-36-3 | |

| Record name | 1,1′-Sulfinylbis[4-methoxybenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1774-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 43074 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001774363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1774-36-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(4-methoxyphenyl) sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。